![molecular formula C33H29N3O3 B2870977 (S,R)-In-TOX CAS No. 1239015-11-2](/img/structure/B2870977.png)
(S,R)-In-TOX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of these atoms .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Wissenschaftliche Forschungsanwendungen
High Throughput Screening for Toxicity Prediction
High throughput screening and toxicity pathway profiling have significantly advanced the field of toxicology. The Tox21 program is an example of an initiative aimed at moving away from traditional animal toxicology studies towards mechanism-based observations using in vitro assays. This shift has enabled the rapid screening of chemicals for potential toxic effects, improving human hazard characterization (Tice, Austin, Kavlock, & Bucher, 2013)[https://consensus.app/papers/improving-human-hazard-characterization-chemicals-tox21-tice/a30ab3092d735f1da6f5e64bfa040318/?utm_source=chatgpt].
Integrative Meta-analysis for Understanding Toxic Mechanisms
Integrative meta-analysis tools, like INMEX, facilitate the combination of multiple gene-expression data sets, including those from gene expression and metabolomics experiments. Such tools support the understanding of complex biological responses to toxic substances, enabling researchers to identify patterns and mechanisms of toxicity (Xia, Fjell, Mayer, Pena, Wishart, & Hancock, 2013)[https://consensus.app/papers/inmex—a-webbased-tool-metaanalysis-expression-data-xia/b041c5baf034520cb2a68df7112c2a69/?utm_source=chatgpt].
Computational Toxicology for Predictive Modeling
In silico toxicology has emerged as a critical area, leveraging computational technologies for predicting preclinical toxicological endpoints and clinical adverse effects of pharmaceutical substances. This approach allows for the screening of active and impurity chemicals in drug products, contributing to safer pharmaceutical development (Valerio, 2009)[https://consensus.app/papers/silico-toxicology-sciences-valerio/2a7d401a08865bb6b4863325ffacd7bc/?utm_source=chatgpt].
Prioritizing Chemicals for Toxicity Testing
The ToxCast program exemplifies efforts to use computational chemistry and high-throughput screening assays to predict potential toxicity and prioritize chemicals for further testing. This approach aims to efficiently allocate resources towards investigating chemicals that pose the greatest risk to human health and the environment (Dix, Houck, Martin, Richard, Setzer, & Kavlock, 2007)[https://consensus.app/papers/toxcast-program-prioritizing-toxicity-testing-chemicals-dix/33803d6566cf585f962073e7e0547337/?utm_source=chatgpt].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aR,8bS)-2-[1,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3/t24-,25-,26-,28+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSTUMAQZEZMP-LILTZDJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)(C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56)C7=N[C@@H]8[C@H](O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R)-In-TOX |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.